

Application Notes and Protocols for Ozone- Based Sterilization of Research Equipment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **ozone** (O₃) gas for the sterilization of research equipment. **Ozone** is a powerful oxidizing agent that effectively eliminates bacteria, viruses, fungi, and spores, offering a low-temperature alternative to traditional sterilization methods.[1] This document outlines the principles of **ozone** sterilization, provides detailed protocols for its application and validation, and presents data on its efficacy and material compatibility.

Introduction to Ozone Sterilization

Ozone sterilization relies on the generation of **ozone** gas, which acts as a potent antimicrobial agent.[1] The process involves exposing equipment to a specific concentration of **ozone** for a defined period, leading to the oxidative destruction of microbial cell components. Key parameters influencing the efficacy of **ozone** sterilization include **ozone** concentration, exposure time, temperature, and relative humidity.[2]

Advantages of **Ozone** Sterilization:

- Low-Temperature Operation: Suitable for heat-sensitive materials.
- No Toxic Residues: Ozone decomposes back to oxygen, leaving no harmful byproducts.



- Excellent Penetration: Gaseous ozone can sterilize complex geometries and hard-to-reach areas.
- On-Site Generation: Ozone is generated from oxygen, eliminating the need to store hazardous chemicals.

Limitations:

- Material Incompatibility: **Ozone**'s strong oxidative nature can degrade certain materials.
- Toxicity: Ozone gas is toxic and requires a closed, well-ventilated system with appropriate safety measures.

Data Presentation Efficacy of Gaseous Ozone Sterilization

The following table summarizes the sporicidal efficacy of gaseous **ozone** against common biological indicators. The data is compiled from various studies and demonstrates the impact of different cycle parameters on microbial inactivation.



Biologica I Indicator	Ozone Concentr ation (ppm)	Exposure Time (minutes)	Relative Humidity (%)	Temperat ure (°C)	Log Reductio n	Referenc e
Geobacillu s stearother mophilus	100 - 1,000	Not Specified	Not Specified	15 - 30	>6	[3]
Bacillus atrophaeus	Not Specified	15 - 20	72	Not Specified	>6	[4]
Bacillus atrophaeus	Not Specified	>30	Not Specified	Not Specified	>1 (90%)	[5]
Bacillus subtilis	9,800	360	85	Not Specified	>6	[6]
Bacillus anthracis	9,800	360	85	Not Specified	>6	[6]

Material Compatibility with Gaseous Ozone

The selection of appropriate materials is crucial for ensuring the integrity of research equipment during **ozone** sterilization. The following table provides a general guideline for the compatibility of common laboratory materials with high concentrations of gaseous **ozone**.



Material	Compatibility Rating			
Metals				
Stainless Steel (304 & 316)	Excellent			
Aluminum	Good			
Brass	Good			
Copper	Good			
Plastics				
Polytetrafluoroethylene (PTFE)	Excellent			
Polyvinyl chloride (PVC)	Good			
Polycarbonate	Fair to Good (May yellow with extended exposure)			
Polypropylene	Fair (May become brittle)			
Acrylonitrile Butadiene Styrene (ABS)	Poor			
Elastomers				
Silicone	Good			
Viton® (FKM)	Excellent			
Buna-N (Nitrile)	Poor			
Natural Rubber	Poor			
Other Materials				
Glass	Excellent			
Ceramic	Excellent			

Note: Material compatibility can be affected by the specific grade of the material, **ozone** concentration, exposure time, temperature, and humidity. It is strongly recommended to perform material compatibility testing for critical components under the intended sterilization conditions.



Experimental Protocols

Protocol for Ozone Sterilization of Non-porous Research Equipment (e.g., Stainless Steel Instruments, Glassware)

This protocol provides a general procedure for the **ozone** sterilization of common non-porous laboratory equipment. Parameters should be optimized and validated for specific equipment and bioburden levels.

- 1. Pre-Cleaning: 1.1. Thoroughly clean all equipment to remove organic and inorganic residues. Follow standard laboratory cleaning procedures, such as sonication and rinsing with deionized water. 1.2. Dry the equipment completely before placing it in the **ozone** sterilizer.
- 2. Packaging: 2.1. If required, package the clean, dry equipment in **ozone**-compatible sterilization pouches or wraps. Ensure the packaging allows for adequate **ozone** penetration.
- 3. Loading the Sterilizer: 3.1. Place the equipment or packages in the **ozone** sterilizer chamber, ensuring proper spacing to allow for gas circulation. 3.2. Include chemical and biological indicators in the load to monitor the sterilization process. Place biological indicators in the most challenging locations to sterilize (e.g., inside lumens, densely packed areas).
- 4. Sterilization Cycle: 4.1. Seal the sterilizer chamber. 4.2. Initiate the pre-conditioning phase to achieve the desired temperature and relative humidity (e.g., 25-35°C, 70-90% RH). 4.3. Start the **ozone** generation and exposure phase. A typical cycle may involve an **ozone** concentration of 5,000-10,000 ppm for an exposure time of 60-240 minutes. These parameters must be validated. 4.4. At the end of the exposure phase, the sterilizer will initiate the aeration phase to remove residual **ozone**, converting it back to oxygen.
- 5. Unloading and Storage: 5.1. Once the cycle is complete and the **ozone** concentration is at a safe level (typically <0.1 ppm), unload the sterilizer. 5.2. Aseptically handle and store the sterilized equipment in a clean, dry environment to maintain sterility.

Protocol for Validation of the Ozone Sterilization Cycle

This protocol outlines the steps for validating the **ozone** sterilization process using biological indicators (BIs) to ensure a Sterility Assurance Level (SAL) of 10^{-6} . Geobacillus



stearothermophilus or Bacillus atrophaeus spores are commonly used for **ozone** sterilization validation.[7][8]

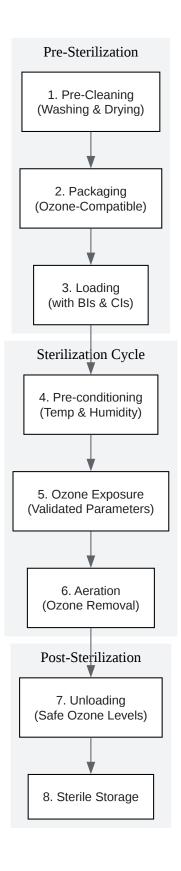
1. Materials:

- Ozone sterilizer
- Biological indicators (BIs) containing at least 1x10⁶ spores of Geobacillus stearothermophilus or Bacillus atrophaeus.
- Product or equipment to be sterilized (Process Challenge Device PCD).
- · Sterile growth medium and incubator.
- Positive control BI (not exposed to **ozone**).
- Negative control (growth medium only).
- 2. Half-Cycle Method: 2.1. Determine the routine sterilization cycle parameters (e.g., 10,000 ppm **ozone** for 120 minutes). The half-cycle validation will be performed at half the exposure time (i.e., 60 minutes). 2.2. Place multiple BIs in the most difficult-to-sterilize locations within the load. 2.3. Run the half-cycle. 2.4. Aseptically retrieve the BIs and incubate them according to the manufacturer's instructions (typically 55-60°C for 7 days).[9] 2.5. Expected Result: All BIs from the half-cycle should show no growth, indicating a successful 6-log reduction of the spore population.
- 3. Full-Cycle Confirmation: 3.1. Place BIs in the same challenging locations and run the full, routine sterilization cycle. 3.2. Incubate the BIs as described above. 3.3. Expected Result: All BIs from the full cycle must show no growth.
- 4. Controls: 4.1. Incubate a positive control BI (not exposed to the sterilization cycle). This should show growth. 4.2. Incubate a negative control (sterile growth medium). This should show no growth.
- 5. Documentation: 5.1. Record all cycle parameters, BI lot numbers, placement locations, and incubation results. 5.2. A successful validation demonstrates that the sterilization process consistently achieves the desired sterility assurance level.

Mandatory Visualizations Ozone Sterilization Workflow



The following diagram illustrates the general workflow for **ozone** sterilization of research equipment.





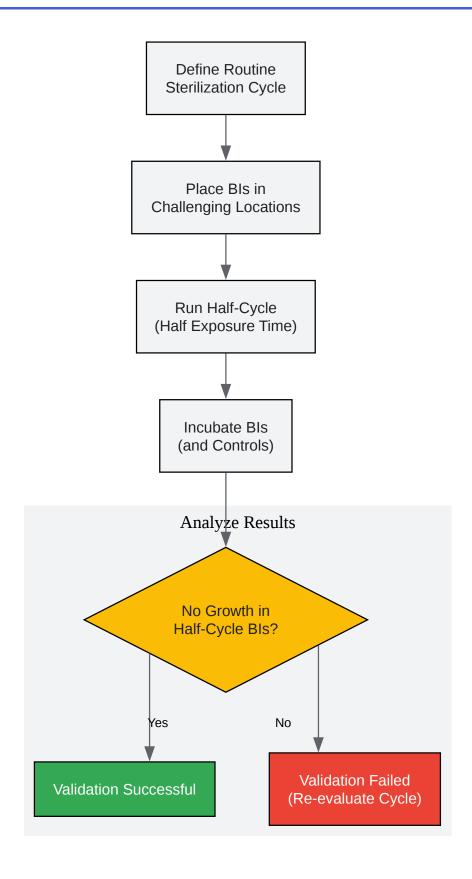
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Caption: General workflow for **ozone** sterilization of research equipment.

Ozone Sterilization Validation Workflow (Half-Cycle Method)

This diagram outlines the key steps in validating an **ozone** sterilization cycle using the half-cycle method.





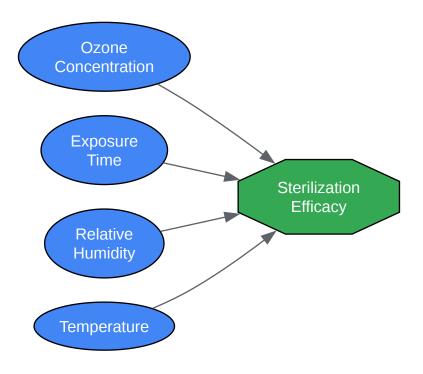
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Caption: Workflow for **ozone** sterilization validation via the half-cycle method.



Logical Relationship of Key Sterilization Parameters

This diagram illustrates the interplay between the critical parameters that determine the success of an **ozone** sterilization cycle.



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Caption: Key parameters influencing **ozone** sterilization efficacy.

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